molecular formula C18H27N5O B6435031 4-tert-butyl-2-methyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine CAS No. 2549038-00-6

4-tert-butyl-2-methyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B6435031
CAS No.: 2549038-00-6
M. Wt: 329.4 g/mol
InChI Key: YXPAEQAIAUCKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-tert-butyl-2-methyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine features a pyrimidine core substituted with a tert-butyl group at position 4, a methyl group at position 2, and a piperazine moiety at position 5. The piperazine is further functionalized with a (3-methyl-1,2-oxazol-5-yl)methyl group.

Properties

IUPAC Name

5-[[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O/c1-13-10-15(24-21-13)12-22-6-8-23(9-7-22)17-11-16(18(3,4)5)19-14(2)20-17/h10-11H,6-9,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPAEQAIAUCKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2CCN(CC2)C3=NC(=NC(=C3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-tert-butyl-2-methyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including its effects on various biological targets, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activities of this compound are linked to its structural components, particularly the piperazine and oxazole moieties, which are known for their pharmacological significance.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing piperazine have shown effectiveness against various bacterial strains. In a study evaluating piperazine derivatives, compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting that this compound may possess comparable activities .

2. Enzyme Inhibition

This compound's potential as an enzyme inhibitor has been explored, particularly concerning acetylcholinesterase (AChE) and urease. Compounds bearing similar functional groups have shown significant inhibition of these enzymes, with some exhibiting IC50 values in the low micromolar range. For example, related compounds demonstrated strong inhibitory activity against urease, which is crucial for treating conditions like urea-splitting infections .

The biological activity is primarily attributed to the interaction of the compound with specific biological targets:

  • Enzyme Binding: The piperazine ring facilitates binding to enzyme active sites, enhancing inhibitory effects.
  • Antimicrobial Mechanisms: Compounds with oxazole rings disrupt bacterial cell wall synthesis or function as metabolic inhibitors.

Case Studies

Several studies have investigated the biological activity of similar compounds:

Case Study 1: Antibacterial Screening

In a recent study involving synthesized piperazine derivatives, several compounds were tested for antibacterial activity. Among these, one derivative exhibited an IC50 value of 2.14 µM against Bacillus subtilis, indicating strong antibacterial potential .

Case Study 2: Enzyme Inhibition

Another study focused on urease inhibitors highlighted that certain oxazole-containing compounds achieved IC50 values as low as 0.63 µM. This suggests that this compound may similarly inhibit urease effectively .

Comparative Biological Activities

The following table summarizes the biological activities of related compounds:

Compound NameBiological ActivityIC50 Value (µM)
Piperazine Derivative AAntibacterial (Bacillus subtilis)2.14
Piperazine Derivative BUrease Inhibition0.63
Related Oxazole CompoundAcetylcholinesterase Inhibition1.21

Comparison with Similar Compounds

Target Compound

  • Core : Pyrimidine.
  • Substituents: Position 4: tert-butyl (lipophilic bulk). Position 2: Methyl (moderate steric hindrance).

Analog 1: Pyrido[1,2-a]pyrimidin-4-one Derivatives ()

  • Core : Pyrido[1,2-a]pyrimidin-4-one (fused bicyclic system).
  • Substituents :
    • Position 2: 1,3-Benzodioxol-5-yl (electron-rich aromatic group).
    • Position 7: Variably substituted piperazine (e.g., 4-methyl, (3R)-3-methyl, or (3R,5S)-3,5-dimethyl).
  • Significance : The benzodioxolyl group enhances aromatic interactions, while methyl groups on piperazine modulate steric and electronic properties for target binding .

Analog 2: Risvodetinib ()

  • Core : Pyridine linked to pyrimidine.
  • Substituents :
    • 4-Methylpiperazinyl group (enhances solubility).
    • 4-Methyl-1,2-oxazol-5-yl (similar to the target compound’s oxazole substituent).
  • Activity : Tyrosine kinase inhibitor, highlighting the therapeutic relevance of oxazole-piperazine motifs .

Analog 3: Enamine Building Block ()

  • Core : Pyrimidine.
  • Substituents :
    • Position 4: Cyclobutyl (smaller lipophilic group vs. tert-butyl).
    • Position 6: Piperazine linked to (3-methyl-1,2,4-oxadiazol-5-yl)methyl.
  • Key Difference : Oxadiazole (1,2,4-oxadiazole) replaces oxazole, altering electronic properties and hydrogen-bonding capacity .

Piperazine Substituent Variations

Compound Piperazine Substituent Core Structure Biological Relevance (Inferred) Source
Target Compound (3-Methyl-1,2-oxazol-5-yl)methyl Pyrimidine Kinase inhibition (speculative)
2-(1,3-Benzodioxol-5-yl) derivative 4-Methylpiperazin-1-yl Pyrido[1,2-a]pyrimidin-4-one CNS disorders (patent-based)
Risvodetinib 4-Methylpiperazin-1-yl + oxazole Pyridine-pyrimidine Tyrosine kinase inhibition (confirmed)
Enamine Compound (3-Methyl-1,2,4-oxadiazol-5-yl)methyl Pyrimidine Bioisosteric replacement for oxazole

Functional Group Impact on Properties

  • tert-Butyl vs.
  • Oxazole vs. Oxadiazole : The 1,2-oxazole in the target compound offers a hydrogen-bond acceptor (N), while 1,2,4-oxadiazole provides two N atoms, enhancing binding affinity in some kinase targets .
  • Benzodioxolyl vs. Methyl : The benzodioxolyl group in pyrido[1,2-a]pyrimidin-4-one derivatives may improve CNS penetration due to its planar aromatic structure .

Research Findings and Patent Insights

  • Anti-Inflammatory Potential: highlights a related oxazole-containing compound (MZO-2) with in vivo anti-inflammatory activity, supporting the therapeutic viability of this structural class .
  • Patent Trends: European patents () emphasize piperazine-thienopyrimidine hybrids for oncology, indicating that the target compound’s piperazine-pyrimidine framework aligns with current drug discovery efforts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.